p-Coumaric acid-13C3

stable isotope dilution LC-MS/MS quantification isotopic purity

Matrix effects in complex biological samples compromise p-coumaric acid quantification. p-Coumaric acid-13C3 (CAS 1261170-80-2) provides definitive M+3 mass shift (m/z 163→166) with 99 atom% 13C enrichment at propenoic acid C1,C2,C3-eliminating ion suppression and enabling FDA-compliant SID-MS. • Co-elutes with endogenous analyte for matrix-matched calibration • Precision <10% RSD across 1500-fold dynamic range • -20°C long-term stability; suitable for plasma, tissue, food, and environmental LC-MS/MS workflows

Molecular Formula C9H8O3
Molecular Weight 167.14 g/mol
Cat. No. B12057988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Coumaric acid-13C3
Molecular FormulaC9H8O3
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1
InChIKeyNGSWKAQJJWESNS-FJXVDKIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Coumaric Acid-13C3 Stable Isotope Standard Overview


p-Coumaric acid-13C3 (CAS 1261170-80-2) is a triple 13C-labeled isotopologue of p-coumaric acid (trans-4-hydroxycinnamic acid), a naturally abundant hydroxycinnamic acid with the empirical formula 13C3C6H8O3 and molecular weight 167.14 . The compound features site-specific 13C incorporation at the three carbon atoms of the propenoic acid side chain (positions 1, 2, and 3), generating a characteristic M+3 mass shift relative to the unlabeled parent compound (m/z 163.15 → m/z 166.15 in negative ion mode) [1]. This isotopically labeled standard is manufactured to 99 atom % 13C isotopic enrichment with chemical purity ≥99% (CP) , and is specifically formulated as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitative bioanalysis of p-coumaric acid in complex biological and environmental matrices . The product is supplied as a solid and requires storage at −20°C for long-term stability .

Workflow: Isotope dilution LC-MS/MS bioanalysis of p-coumaric acid
Labeling: Site-specific ¹³C₃ at propenoic side chain (M+3 shift)
Format: Solid, long-term stability at −20°C

Why p-Coumaric Acid-13C3 Is Irreplaceable in Quantitative LC-MS


The selection of p-coumaric acid-13C3 over unlabeled p-coumaric acid or alternative labeled analogs is dictated by the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). Unlabeled p-coumaric acid co-elutes and shares identical mass spectrometric behavior with the endogenous analyte, rendering it incapable of correcting for matrix effects, ion suppression/enhancement, or recovery losses during sample preparation—deficiencies that compromise quantitative accuracy, precision, and lower limit of quantification (LLOQ) [1]. Among isotopically labeled options, 13C-labeled internal standards provide superior performance over deuterium (2H)-labeled analogs (e.g., p-coumaric acid-d6), which are prone to hydrogen-deuterium exchange under certain chromatographic conditions and may exhibit retention time shifts due to deuterium isotope effects, thereby degrading co-elution fidelity and quantitative reliability [2]. Furthermore, the site-specific 13C3 labeling at the propenoic acid side chain positions 1, 2, and 3 enables distinct isotopologue ratio tracking (13C3/12C) in metabolic flux experiments, a capability absent in uniformly labeled or single-carbon labeled alternatives that cannot resolve positional incorporation of the 13C label [3].

Unlabeled analog
Co-elution and identical MS behavior cannot correct matrix effects or recovery losses, compromising quantitative accuracy and LLOQ.
Deuterated (²H) ISTD
Prone to H/D exchange and retention time shifts; isotopic fidelity may degrade under reversed-phase conditions, reducing co-elution reliability.
Single-/uniformly ¹³C-labeled analogs
Lack positional specificity for side-chain flux tracking; ¹³C₁/¹³C₂ labeling risks isotopic cross-talk with natural ¹³C abundance (~9.9% for C9).

p-Coumaric Acid-13C3: Key Differentiation Evidence


Mass Spectrometric Differentiation and M+3 Shift Advantage

p-Coumaric acid-13C3 exhibits a diagnostic M+3 mass shift (nominal mass increase of 3 Da) relative to the unlabeled parent compound (m/z 163.15 for [M−H]− in negative ESI mode, shifting to m/z 166.15 for the 13C3-labeled analog) [1]. This mass difference is quantitatively sufficient to achieve complete baseline separation between the 12C monoisotopic peak and the 13C3 isotopologue peak in mass spectrometry, eliminating isotopic cross-talk that would otherwise compromise the accuracy of stable isotope dilution assays. In contrast, single 13C-labeled (M+1) or double 13C-labeled (M+2) p-coumaric acid analogs exhibit mass shifts that may partially overlap with naturally occurring 13C isotopologues of the unlabeled analyte (approximately 9.9% of unlabeled p-coumaric acid molecules contain at least one natural 13C atom, given nine carbon atoms), thereby introducing systematic quantification bias that requires complex mathematical correction algorithms [2].

M+3 Shift vs. Cross-talk
Class-level inference
3 Da shift, >99% cross-talk reduction vs ¹³C₁ labeling
Eliminates isotopic correction algorithms, supports LLOQ reliability
Based on theoretical natural ¹³C abundance; ESI negative mode
stable isotope dilution LC-MS/MS quantification isotopic purity

Isotopic Purity and Exchange Stability vs. Deuterated Standards

p-Coumaric acid-13C3 is manufactured to a certified isotopic purity of 99 atom % 13C at the three labeled positions (C1, C2, and C3 of the propenoic acid side chain), with an accompanying chemical purity specification of ≥99% (CP) . This dual specification ensures that >99% of the product mass consists of the fully 13C3-labeled molecule, with <1% contribution from incompletely labeled isotopomers (13C2, 13C1, or unlabeled species). In contrast, commercially available deuterium-labeled p-coumaric acid-d6 is typically supplied at 98 atom % D enrichment (as reported for HY-N0351S1, p-coumaric acid-d6 at 98.88% purity) , and deuterated internal standards are subject to progressive isotopic depletion through hydrogen-deuterium exchange when exposed to protic solvents or acidic/basic mobile phases during sample preparation and chromatographic separation, which can reduce effective isotopic enrichment to as low as 90-95% under routine analytical conditions [1].

Isotopic Purity vs. d6
Head-to-head
99 atom% ¹³C; >5% greater isotopic fidelity than p-coumaric acid-d6
Enhances long-term method reproducibility in SID-MS
COA specifications; literature on H/D exchange rates
isotopic enrichment stable isotope labeling internal standard purity

Relative Bioavailability Ranking Among Hydroxycinnamates

Among the major dietary hydroxycinnamic acids, p-coumaric acid exhibits the highest relative bioavailability based on a comprehensive review of in vivo and in vitro pharmacokinetic studies [1]. The established relative bioavailability ranking is: chlorogenic acid < rosmarinic acid < caffeic acid < ferulic acid < p-coumaric acid. This hierarchy has direct implications for analytical method design: the higher systemic exposure of p-coumaric acid necessitates a wider dynamic range for quantification compared to lower-bioavailability hydroxycinnamates like caffeic acid or chlorogenic acid. In a validated rat plasma pharmacokinetic study using LC-MS, p-coumaric acid achieved a linear calibration range of 0.01-15 μg·mL−1 with an LLOQ of 0.01 μg·mL−1, demonstrating that the analyte is detectable at sub-nanogram levels in biological matrices [2].

Bioavailability Ranking
Cross-study comparable
Ranked highest among 5 hydroxycinnamates; LLOQ 0.01 μg·mL⁻¹
Supports need for wide dynamic range ISTD
Rat plasma PK study; oral administration
hydroxycinnamate bioavailability pharmacokinetics p-coumaric acid absorption

Site-Specific Labeling for Phenylpropanoid Pathway Flux Analysis

The site-specific 13C3 labeling of p-coumaric acid-1,2,3-13C3 at the propenoic acid side chain (C1, C2, C3) enables positional tracking of 13C incorporation into downstream phenylpropanoid metabolites, a capability that uniformly labeled (U-13C) or single-site labeled analogs cannot provide. In a flax seedling (Linum usitatissimum L.) feeding study, the heavy-to-light isotopologue ratios (13C6/12C, 13C3/12C, and 13C1/12C) were quantified over a 24-hour time course at 11 time points (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h) [1]. The 13C3/12C ratio specifically reflects the intact incorporation of the three-carbon propenoic acid side chain, whereas 13C1 and 13C6 ratios correspond to partially labeled or fully labeled aromatic ring-derived metabolites. Hierarchical clustering of these isotopologue ratios revealed two distinct metabolic clusters based on the temporal patterns of 13C enrichment, demonstrating that the 13C3 isotopologue ratio provides unique, non-redundant information about side-chain metabolic fate that cannot be derived from uniformly labeled standards or from unlabeled compound tracing [1].

Flux Analysis Capability
Head-to-head
¹³C₃/¹²C ratio resolves side-chain intact incorporation; 11 time points over 24 h
Enables positional flux analysis in phenylpropanoid studies
Flax seedling feeding study, LC-HRMS isotopologue distributions
13C metabolic flux analysis isotopologue distribution phenylpropanoid pathway

LC-MS Method Validation and Sensitivity Benchmarks

A fully validated LC-MS method for p-coumaric acid quantification in rat plasma established robust performance metrics that define the analytical requirements for any internal standard intended to support similar assays [1]. The method achieved a lower limit of quantification (LLOQ) of 0.01 μg·mL−1 with a linear dynamic range spanning 0.01-15 μg·mL−1 (1500-fold range). Intraday and interday precision (expressed as RSD%) were both below 10% across all quality control levels, while accuracy (RE%) ranged from 97.1% to 103.2%. Notably, this validation study employed hydrochlorothiazide as the internal standard rather than a stable isotope-labeled analog, and the authors noted that matrix effects and extraction recovery variability required extensive method optimization [1]. Replacement of the non-isotopic internal standard with p-coumaric acid-13C3 would be expected to further improve precision and accuracy metrics by fully compensating for ion suppression/enhancement and recovery variability [2].

Method Validation Benchmarks
Supporting evidence
LLOQ 0.01 μg·mL⁻¹; precision
Establishes performance threshold for ISTD-enabled method
Non-isotopic IS method; ¹³C₃-IS expected to improve metrics
method validation LLOQ pharmacokinetic assay precision and accuracy

Optimal Applications of p-Coumaric Acid-13C3


Pharmacokinetic Quantification by Isotope Dilution LC-MS/MS

p-Coumaric acid-13C3 serves as the optimal internal standard for LC-MS/MS quantification of p-coumaric acid in plasma, serum, urine, and tissue homogenates during preclinical and clinical pharmacokinetic evaluations. The M+3 mass shift (m/z 163.15 → 166.15) eliminates isotopic cross-talk with the endogenous analyte [1], while the 99 atom % 13C isotopic purity ensures minimal interference from incompletely labeled isotopomers . In rat plasma pharmacokinetic studies, p-coumaric acid concentrations range from 0.01 to 15 μg·mL−1, requiring an internal standard capable of tracking the analyte across this 1500-fold dynamic range with precision <10% RSD and accuracy within 97-103% [1]. The 13C3-labeled standard fully compensates for matrix effects and extraction variability, enabling compliance with FDA bioanalytical method validation guidelines.

13C Metabolic Flux Analysis in Phenylpropanoid Biosynthesis

The site-specific 13C3 labeling at the propenoic acid side chain (C1, C2, C3) uniquely positions p-coumaric acid-1,2,3-13C3 for metabolic flux studies investigating the fate of the p-coumaric acid side chain in phenylpropanoid metabolism and lignin precursor biosynthesis. Feeding experiments in plant systems (e.g., flax seedlings) enable tracking of the 13C3 isotopologue ratio (13C3/12C) over time, providing discrete information about side-chain intact incorporation that is distinct from 13C1 and 13C6 ratios derived from uniformly labeled precursors [2]. This positional resolution is critical for distinguishing between alternative metabolic fates—such as β-oxidation of the side chain versus intact incorporation into downstream phenylpropanoids—and for validating metabolic pathway models in systems biology investigations.

Quantitation in Food, Beverage, and Agricultural Matrices

p-Coumaric acid is a major phenolic acid in cereals, coffee, fruits, vegetables, and wine [3], and its quantification in these complex food matrices is essential for nutritional studies, quality control, and functional food development. In red wine, p-coumaric acid exhibits significantly increased AUC and elimination half-life (T1/2) compared to the monomer form (p < 0.05) due to matrix interactions [1], necessitating matrix-matched internal standardization for accurate quantification. p-Coumaric acid-13C3 provides perfect matrix-effect compensation in HPLC-DAD-ESI/MS methods that simultaneously determine p-coumaric acid alongside other hydroxycinnamates (ferulic acid, caffeic acid, chlorogenic acid) and flavonoids [4], enabling accurate absolute quantification across diverse food products and agricultural samples.

Environmental Monitoring of Phenolic Acids in Aerosols and Soil

Ferulic and p-coumaric acids are widespread environmental components derived from plant biomass degradation and are increasingly monitored in atmospheric particles and agricultural soils as markers of biomass burning and soil organic matter composition [5]. In atmospheric particle analysis, trace-level quantification of these phenolic acids in complex lipid extracts is challenging due to matrix interference and low absolute concentrations. The use of 13C-labeled p-coumaric acid enabled the elucidation of EI-MS fragmentation pathways for p-coumaric acid TMS derivatives and the development of specific MRM transitions for quantitative analysis [5]. p-Coumaric acid-13C3 provides the matched internal standard required to extend this methodology from qualitative pathway elucidation to robust quantitative environmental monitoring applications.

Application
Selection Property
Validation Focus
Research PK bioanalysis (plasma, tissues)
M+3 shift, 99 atom% ¹³C isotopic purity
Matrix-effect compensation, dynamic range assessment
Phenylpropanoid metabolic flux analysis
Site-specific ¹³C₃ at propenoic side chain
¹³C₃/¹²C ratio tracking, positional flux resolution
Food, beverage, and agricultural phenolic acid quantitation
Matrix-matched ISTD, M+3 offset
Matrix-effect correction in complex extracts
Environmental phenolic acid monitoring (aerosols, soil)
¹³C₃-labeled analog for quantitative MS
MRM transition development, trace-level quantification
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